An In-Depth Technical Guide to 4-Methyl-L-leucine: Chemical Properties and Structure
An In-Depth Technical Guide to 4-Methyl-L-leucine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-L-leucine, systematically known as (2S)-2-amino-4,4-dimethylpentanoic acid, is a synthetic amino acid derivative of the essential branched-chain amino acid, L-leucine. Its unique structural feature, a gem-dimethyl group at the 4-position, imparts distinct chemical and physical properties that are of significant interest in the fields of peptide synthesis, drug design, and metabolic research. This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological context of 4-Methyl-L-leucine, with a focus on presenting quantitative data, experimental methodologies, and logical relationships in a clear and accessible format for the scientific community.
Chemical Structure and Properties
The chemical structure of 4-Methyl-L-leucine is characterized by a chiral center at the alpha-carbon, an amino group, a carboxylic acid group, and an isobutyl side chain with two methyl groups at the gamma-position.
Structure:
Physicochemical Properties
A summary of the key physicochemical properties of 4-Methyl-L-leucine is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference |
| IUPAC Name | (2S)-2-amino-4,4-dimethylpentanoic acid | [1] |
| Synonyms | L-2-Amino-4,4-dimethylpentanoic acid, L-γ-Methylleucine | [2] |
| CAS Number | 57224-50-7 | [2][3][4] |
| Molecular Formula | C7H15NO2 | [2][3][4] |
| Molecular Weight | 145.20 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 272-274 °C (decomposes) | |
| Boiling Point | 236.0 ± 23.0 °C (Predicted) | |
| Solubility | Soluble in water (requires sonication)[2]. Slightly soluble in ethanol (B145695) and ether[5]. |
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of scientific research. This section outlines a general approach to the synthesis and characterization of 4-Methyl-L-leucine, based on established methods for asymmetric amino acid synthesis.
Synthesis of 4-Methyl-L-leucine
The asymmetric synthesis of 4-Methyl-L-leucine can be achieved through various established methodologies in organic chemistry. A common approach involves the alkylation of a chiral glycine (B1666218) enolate equivalent. The following is a generalized synthetic workflow:
Caption: Generalized workflow for the asymmetric synthesis of 4-Methyl-L-leucine.
Detailed Steps:
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Protection and Activation: A suitable chiral auxiliary, such as a Schöllkopf bis-lactim ether derived from a chiral amino acid (e.g., L-valine), is used to introduce stereocontrol. This auxiliary is reacted with glycine to form a chiral glycine equivalent.
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Deprotonation: The activated methylene (B1212753) group of the chiral glycine equivalent is deprotonated using a strong base, typically n-butyllithium, at low temperatures (-78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF) to form a chiral enolate.
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Asymmetric Alkylation: The chiral enolate is then reacted with a suitable electrophile, in this case, 1-iodo-2,2-dimethylpropane. The steric hindrance provided by the chiral auxiliary directs the alkylation to occur from the less hindered face, establishing the desired (S)-stereochemistry at the alpha-carbon.
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Hydrolysis and Deprotection: The resulting alkylated product is subjected to acidic hydrolysis (e.g., refluxing in 6M HCl). This step cleaves the chiral auxiliary and hydrolyzes the ester group to yield the free amino acid, 4-Methyl-L-leucine. The chiral auxiliary can often be recovered and recycled.
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Purification: The final product is purified by techniques such as ion-exchange chromatography or recrystallization to obtain the pure 4-Methyl-L-leucine.
Characterization
The structural integrity and purity of the synthesized 4-Methyl-L-leucine are confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
While a publicly available, fully assigned spectrum is not readily accessible, a certificate of analysis for a commercial sample indicates that the 1H NMR spectrum is consistent with the structure of 4-Methyl-L-leucine. Based on the structure, the following are the expected signals:
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¹H NMR:
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A singlet corresponding to the nine protons of the three methyl groups in the tert-butyl group.
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A multiplet for the two protons of the methylene group.
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A multiplet for the single proton at the alpha-carbon.
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Broad signals for the protons of the amino and carboxylic acid groups, which may exchange with deuterium (B1214612) in deuterated solvents.
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¹³C NMR:
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A signal for the quaternary carbon of the tert-butyl group.
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A signal for the three equivalent methyl carbons of the tert-butyl group.
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A signal for the methylene carbon.
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A signal for the alpha-carbon.
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A signal for the carbonyl carbon of the carboxylic acid group.
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Mass Spectrometry (MS):
Mass spectrometry is used to confirm the molecular weight of the compound. For 4-Methyl-L-leucine (C7H15NO2), the expected exact mass is approximately 145.1103 g/mol .
Biological Context and Signaling Pathways
The biological activity of 4-Methyl-L-leucine is an area of ongoing investigation. As a derivative of L-leucine, a key activator of the mTOR (mechanistic target of rapamycin) signaling pathway, it is hypothesized that 4-Methyl-L-leucine may exhibit similar or modulated effects on this critical cellular pathway that regulates protein synthesis, cell growth, and proliferation.
L-leucine is known to stimulate muscle protein synthesis and is a crucial nutrient for muscle health. The mTOR pathway is a central hub for integrating signals from nutrients, growth factors, and cellular energy status. The activation of mTOR complex 1 (mTORC1) by L-leucine is a well-established mechanism.
Caption: Simplified overview of the L-leucine-mediated mTORC1 signaling pathway.
Currently, there is a lack of specific published studies that definitively confirm whether 4-Methyl-L-leucine directly interacts with and activates the mTOR pathway in the same manner as L-leucine. Further in vitro and in vivo studies are required to elucidate the precise mechanism of action and biological effects of 4-Methyl-L-leucine, particularly its impact on protein synthesis and muscle cell metabolism. Such research would be invaluable for its potential applications in drug development and nutritional science.
Conclusion
4-Methyl-L-leucine is a structurally unique amino acid derivative with distinct physicochemical properties. While general synthetic strategies are available, detailed experimental protocols and comprehensive characterization data, particularly high-resolution NMR spectra, are not widely published. The biological activity of 4-Methyl-L-leucine, especially its potential interaction with the mTOR signaling pathway, remains a promising but underexplored area of research. This technical guide serves as a foundational resource for scientists and researchers, summarizing the current knowledge and highlighting the key areas where further investigation is needed to fully unlock the potential of this intriguing molecule.
